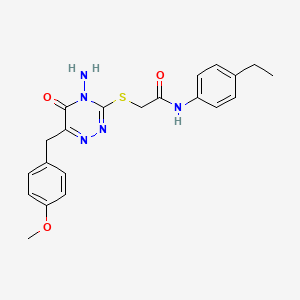
2-((4-amino-6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-ethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((4-amino-6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C21H23N5O3S and its molecular weight is 425.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-((4-amino-6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-ethylphenyl)acetamide belongs to the class of triazine derivatives, which have garnered attention for their diverse biological activities. This article provides a detailed overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- A triazine core with a thioether linkage.
- An acetamide group that enhances solubility and bioavailability.
- Substituents that may influence its pharmacological properties, such as the methoxybenzyl and ethylphenyl groups.
Antimicrobial Activity
Research has shown that triazine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to This compound have been tested against various microbial strains:
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | Candida albicans | 32 µg/mL |
| 2 | Escherichia coli | 16 µg/mL |
| 3 | Staphylococcus aureus | 8 µg/mL |
These findings suggest that the compound could be effective against common pathogens and warrants further investigation into its mechanism of action.
Anticancer Activity
The anticancer potential of triazine derivatives is another area of interest. In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1 | MCF-7 | 15 |
| 2 | A549 | 12 |
The mechanism often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and subsequent apoptosis.
Anti-inflammatory Effects
Triazine derivatives also exhibit anti-inflammatory properties. The compound has been shown to inhibit pro-inflammatory cytokines in various in vitro models. For example, it significantly reduced TNF-alpha and IL-6 levels in lipopolysaccharide (LPS)-stimulated macrophages.
The biological activity of This compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.
- Receptor Modulation : It may interact with cellular receptors that regulate inflammatory responses or cell growth.
- Induction of Apoptosis : By disrupting microtubule dynamics, it can trigger programmed cell death in cancer cells.
Study 1: Antimicrobial Efficacy
A study published in MDPI evaluated the antimicrobial efficacy of various triazine derivatives against Candida species. The results indicated that compounds with similar structures to This compound showed promising results compared to conventional antifungals like ketoconazole .
Study 2: Anticancer Activity
In a separate study focusing on the anticancer properties of triazine derivatives, researchers found that compounds structurally related to This compound exhibited significant cytotoxicity against breast cancer cells. The study highlighted the importance of specific substituents on the triazine ring for enhancing biological activity .
Properties
IUPAC Name |
2-[[4-amino-6-[(4-methoxyphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3S/c1-3-14-4-8-16(9-5-14)23-19(27)13-30-21-25-24-18(20(28)26(21)22)12-15-6-10-17(29-2)11-7-15/h4-11H,3,12-13,22H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKCSINLNZPPZQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2N)CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














